Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a methylsulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methylsulfonimidoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfonimidoyl group can undergo oxidation reactions to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the sulfonimidoyl group can impart unique biological activities, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonimidoyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Comparison:
- Tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate features a methylsulfonyloxy group instead of a methylsulfonimidoyl group. This difference in functional groups can lead to variations in reactivity and biological activity.
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate has a methoxy group instead of a methylsulfonimidoyl group, which can significantly alter its chemical properties and potential applications.
Uniqueness: Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-6-5-8(7-12)16(4,11)14/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPAUPKXFQZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643147-55-0 |
Source
|
Record name | tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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